3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol
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Overview
Description
3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol is an organic compound characterized by the presence of a tetrahydropyran ring and a propoxy group. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol typically involves the reaction of tetrahydropyran-2-ol with a suitable propoxy derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and propoxy group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Tetrahydrofuran-2-yloxy)propoxy]propan-1-ol: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
3-[3-(Tetrahydropyran-2-yloxy)butoxy]butan-1-ol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol lies in its specific structural features, which confer distinct reactivity and applications compared to similar compounds .
Properties
IUPAC Name |
3-[3-(oxan-2-yloxy)propoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c12-6-3-7-13-8-4-10-15-11-5-1-2-9-14-11/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZABRERYNJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCOCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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